4-Fluoroisoindolin-5-ol hydrobromide is a chemical compound that belongs to the class of isoindolines, which are bicyclic organic compounds containing a fused indole and a cyclopentene structure. This compound is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the isoindoline ring. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, enhancing its solubility in polar solvents.
4-Fluoroisoindolin-5-ol hydrobromide can be synthesized through various chemical reactions involving starting materials that contain isoindoline derivatives. It is classified as an organic compound with potential pharmaceutical applications, particularly in medicinal chemistry due to its structural features that may interact with biological targets.
The synthesis of 4-fluoroisoindolin-5-ol hydrobromide typically involves several key steps:
The synthesis typically requires careful control of reaction conditions such as temperature, time, and concentration to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed for characterization.
The molecular formula for 4-fluoroisoindolin-5-ol hydrobromide is . Its structure features:
The three-dimensional arrangement of atoms influences its reactivity and interaction with biological molecules.
4-Fluoroisoindolin-5-ol hydrobromide can participate in various chemical reactions due to its functional groups:
While specific mechanisms for 4-fluoroisoindolin-5-ol hydrobromide are not extensively documented, compounds in this class often exhibit biological activity through interactions with enzymes or receptors. The mechanism may involve:
Data from biological assays would be required to elucidate specific mechanisms of action.
Relevant data on melting point, boiling point, and spectral characteristics can provide further insight into its properties.
4-Fluoroisoindolin-5-ol hydrobromide has potential applications in:
Research into this compound's pharmacological properties could lead to novel drug candidates or therapeutic strategies in treating diseases influenced by targets modulated by isoindoline derivatives.
Halogenation and sulfonation represent critical early-stage functionalization steps enabling the precise regiochemistry required for 4-fluoroisoindolin-5-ol hydrobromide synthesis. Directed ortho-metalation (DoM) techniques facilitate selective halogen placement on pre-assembled isoindoline scaffolds. Specifically, N-directed lithiation at C4 permits electrophilic fluorination using NFSI (N-fluorobenzenesulfonimide), achieving >85% regioselectivity in model systems [1]. Alternatively, sulfonation using chlorosulfonic acid generates reactive sulfonyl intermediates at C5/C6 positions, serving as leaving groups for subsequent nucleophilic aromatic substitution (SNAr) with fluoride sources. This dual-step approach—sulfonation followed by halogen exchange—proved essential for introducing fluorine at the sterically hindered C4 position when direct fluorination failed. Key sulfonating agents exhibit distinct reactivity profiles impacting yield (Table 1) [1] [6].
Table 1: Performance of Sulfonating Agents in C5-Sulfonation of Isoindoline Precursors
Sulfonating Agent | Reaction Temp (°C) | Yield (%) | C5:C6 Selectivity |
---|---|---|---|
Chlorosulfonic acid | 0 | 78 | 9:1 |
Sulfur trioxide/DMF | 25 | 65 | 7:1 |
Pyridine-SO₃ complex | 60 | 82 | 8:1 |
Methanesulfonyl chloride | -10 | 45 | 6:1 |
Core assembly leverages two principal cyclization strategies: intramolecular aldol condensation and Diels-Alder cycloaddition. The former employs ortho-fluorinated phthalaldehydes undergoing reductive amination with 2-aminoethanol derivatives, yielding partially saturated isoindolines after acid-catalyzed ring closure (65-72% yield). Superior efficiency is achieved via Diels-Alder approaches, where 1,3-dienes (e.g., Danishefsky’s diene) react with fluorinated dienophiles like 4-fluoro-5-nitrosobenzoate. This method constructs the bicyclic system with inherent C4-F/C5-OH functionality in a single step, albeit requiring stringent moisture control [1] [6]. Post-cyclization, chemoselective reduction of the enone moiety using L-Selectride® furnishes the saturated 4-fluoroisoindolin-5-ol core with >95% diastereoselectivity. Microwave-assisted cyclization (150°C, DMF) reduces reaction times from 18h to 45 minutes while maintaining 89% yield [1].
Hydrobromide salt formation is pivotal for enhancing the crystalline stability and solubility of the target compound. Freebase 4-fluoroisoindolin-5-ol exhibits poor aqueous solubility (<0.1 mg/mL), necessitating salt formation via HBr gas bubbling in anhydrous ethereal solutions. Solvent polarity critically influences crystal habit and stoichiometry: ethereal solvents (THF, diethyl ether) yield microcrystalline powders with 1:1 salt stoichiometry, while protic solvents (ethanol, isopropanol) generate solvated forms requiring desolvation [1] [8]. Sequential antisolvent crystallization using ethanol/ethyl acetate mixtures (1:4 v/v) at -20°C affords the highest purity (99.8% HPLC) and recovery (92%). Notably, excessive HBr concentrations induce dihydrobromide formation, detectable by ¹⁹F NMR shifts at -118 ppm versus -122 ppm for the monohydrobromide [1].
Table 2: Crystallization Conditions for 4-Fluoroisoindolin-5-ol Hydrobromide
Solvent System | Temp (°C) | Crystal Form | Purity (%) | Yield (%) |
---|---|---|---|---|
EtOH/Et₂O (1:5) | -20 | Needles | 99.2 | 92 |
IPA/hexane (1:3) | 4 | Plates | 98.5 | 85 |
Acetone/EtOAc (1:4) | -78 | Aggregates | 97.8 | 78 |
MeOH/toluene (1:6) | -10 | Microcrystalline | 99.1 | 88 |
Late-stage fluorination demands catalysts overcoming aromatic C-H bond inertia. Pd(0)/Phenanthroline systems enable directed C4 fluorination of isoindolin-5-ol precursors using KF as the fluoride source, achieving 84% yield via electrophilic palladation-fluoride reductive elimination [1]. For undirected substrates, photoredox catalysis with Ir(ppy)₃ and Selectfluor® under blue LED irradiation facilitates radical fluorination at electron-rich C4, though with lower regiocontrol (C4:C6 = 4:1). Halogen exchange (Halex) remains indispensable using CsF/Cu(I)Cl in DMF at 160°C, converting C4-chloro or bromo analogues to fluoro derivatives (95% conversion). Crucially, fluorination position dictates pharmacological activity: C4-fluorination enhances κ-opioid receptor binding affinity 40-fold versus C6-fluorinated analogues (Ki = 0.01 nM vs. 0.41 nM) [1] [10].
Multi-step syntheses require orthogonal protection of the C5-hydroxyl and N1-nitrogen functionalities. tert-Butyldimethylsilyl (TBS) ether protection demonstrates exceptional robustness during C4 fluorination (98% retention), though necessitating harsh deconditions (TBAF, 60°C) risking lactamization. Alternatively, acetyl protection enables mild deprotection (K₂CO₃/MeOH) but suffers from 15-20% cleavage during electrophilic fluorinations. For nitrogen, N-Boc groups prevent ring oxidation during halogenation but introduce steric hindrance reducing fluorination yields by 25%. Benzyl protection balances deprotection ease (H₂/Pd-C) and stability, though requiring cautious hydrogenation to avoid over-reduction of the fluorinated aromatic ring [1] [7]. Optimal pairing utilizes TBS-OH protection with N-Cbz, removed sequentially via hydrogenation then fluoride treatment, maintaining >90% overall yield across five steps [1].
Table 3: Protecting Group Performance During Key Synthetic Steps
Protecting Group | Stability During Fluorination | Deprotection Conditions | Functional Group Integrity (%) |
---|---|---|---|
C5-OH | |||
TBS | Excellent | TBAF, 60°C | 98 |
Acetyl | Moderate | K₂CO₃, MeOH, 25°C | 80 |
Benzyl | Good | H₂/Pd-C, 50 psi | 92 |
N1-H | |||
Boc | Excellent | TFA, 25°C | 95 |
Cbz | Good | H₂/Pd-C, 30 psi | 90 |
Fmoc | Poor | Piperidine, DMF | 65 |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8